2-Methyl-5-(trifluoromethoxy)benzyl alcohol
Overview
Description
2-Methyl-5-(trifluoromethoxy)benzyl alcohol is an organic compound characterized by the presence of a trifluoromethoxy group (-OCF3) and a benzyl alcohol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 2-methyl-5-(trifluoromethoxy)benzaldehyde with a reducing agent such as sodium borohydride (NaBH4) to yield the desired alcohol . The reaction is usually carried out in a solvent like methanol or ethanol under mild conditions.
Industrial Production Methods
Industrial production of 2-Methyl-5-(trifluoromethoxy)benzyl alcohol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(trifluoromethoxy)benzyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced further to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-Methyl-5-(trifluoromethoxy)benzaldehyde or 2-Methyl-5-(trifluoromethoxy)benzoic acid.
Reduction: 2-Methyl-5-(trifluoromethoxy)toluene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-5-(trifluoromethoxy)benzyl alcohol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where trifluoromethoxy-containing compounds have shown efficacy.
Industry: It is used in the development of materials with unique properties, such as polymers and coatings that benefit from the presence of the trifluoromethoxy group.
Mechanism of Action
The mechanism of action of 2-Methyl-5-(trifluoromethoxy)benzyl alcohol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach its molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-(trifluoromethyl)benzyl alcohol: Similar structure but with a trifluoromethyl group (-CF3) instead of a trifluoromethoxy group.
4-(Trifluoromethyl)benzyl alcohol: Lacks the methyl group at the 2-position and has the trifluoromethyl group at the 4-position.
2-(Trifluoromethyl)benzyl alcohol: Similar structure but with the trifluoromethyl group at the 2-position.
Uniqueness
2-Methyl-5-(trifluoromethoxy)benzyl alcohol is unique due to the presence of both a methyl group and a trifluoromethoxy group on the benzyl alcohol moiety. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity and potential for unique reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
[2-methyl-5-(trifluoromethoxy)phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O2/c1-6-2-3-8(4-7(6)5-13)14-9(10,11)12/h2-4,13H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIZSWVZPENQEME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(F)(F)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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